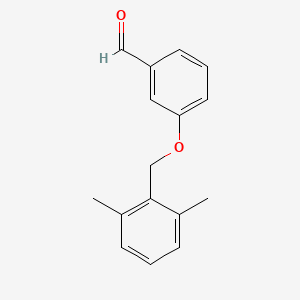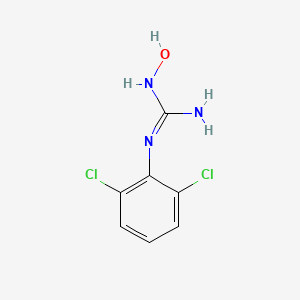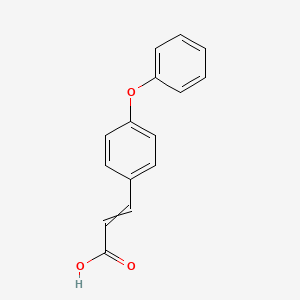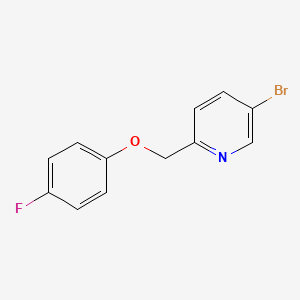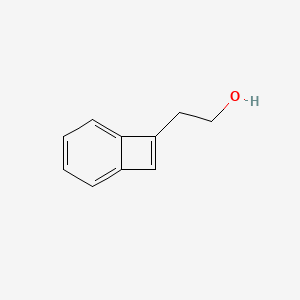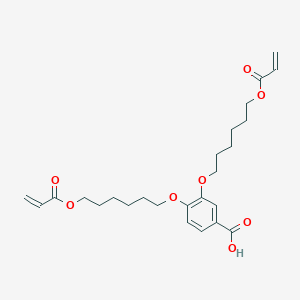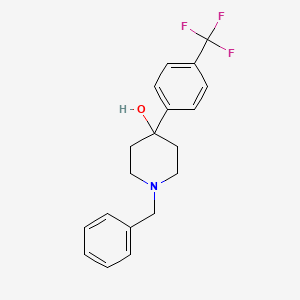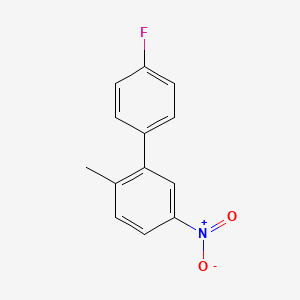
4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a fluorine atom attached to the phenyl ring and a nitro group attached to the toluene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl typically involves the nitration of 4-fluorotoluene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and improved safety. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as phenoxide ions, to form new compounds.
Oxidation: The methyl group on the toluene moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Phenoxide ions, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, aqueous conditions, elevated temperatures.
Major Products Formed
Reduction: 2-(4-Fluorophenyl)-4-aminotoluene.
Substitution: 2-(4-Phenoxyphenyl)-4-nitrotoluene.
Oxidation: 2-(4-Fluorophenyl)-4-nitrobenzoic acid.
Applications De Recherche Scientifique
4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl and its derivatives involves interactions with specific molecular targets. For example, the reduction product, 2-(4-Fluorophenyl)-4-aminotoluene, can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with target proteins, thereby influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the methyl group on the toluene moiety.
4-Nitrotoluene: Lacks the fluorine atom on the phenyl ring.
2-(4-Fluorophenyl)-4-aminotoluene: Reduction product of 4'-Fluoro-2-methyl-5-nitro-1,1'-biphenyl.
Uniqueness
This compound is unique due to the simultaneous presence of both a fluorine atom and a nitro group on the aromatic ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, while the nitro group provides a site for further chemical modifications.
Propriétés
Formule moléculaire |
C13H10FNO2 |
|---|---|
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C13H10FNO2/c1-9-2-7-12(15(16)17)8-13(9)10-3-5-11(14)6-4-10/h2-8H,1H3 |
Clé InChI |
MPMOTVDBEZARNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
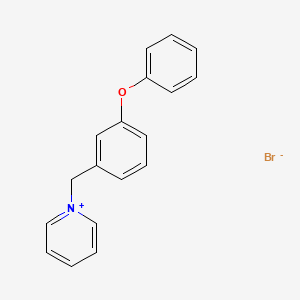
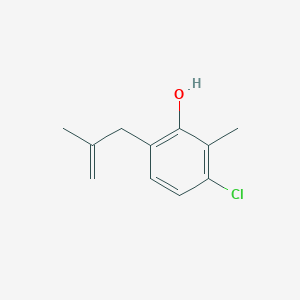
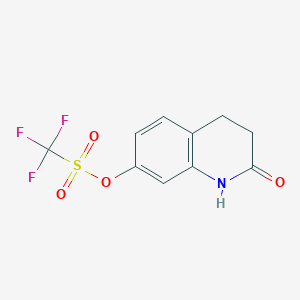
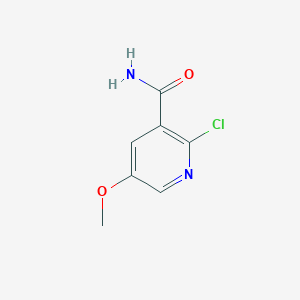
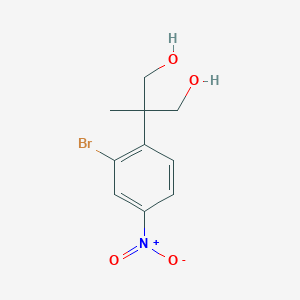
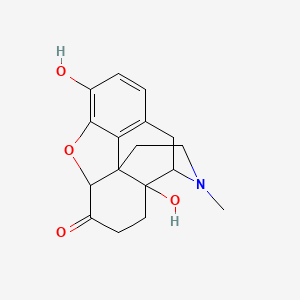
![[3,5-Bis(dodecyloxy)phenyl]methanol](/img/structure/B8539582.png)
